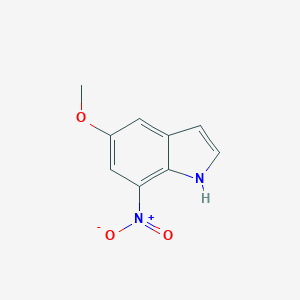

5-Methoxy-7-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGPVHABLSIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646715 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-10-3 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Methoxy-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutics across various domains, including oncology, neuropharmacology, and infectious diseases.[1][2] This guide focuses on a specific, functionally rich derivative: 5-Methoxy-7-nitro-1H-indole .

The strategic placement of a methoxy group (an electron-donating group) and a nitro group (a potent electron-withdrawing group) on the indole core creates a molecule with distinct electronic and steric properties. These characteristics profoundly influence its reactivity, solubility, stability, and, ultimately, its potential for biological activity. Nitroindole derivatives, for instance, have garnered significant interest as potential anticancer agents through mechanisms like the binding of c-Myc G-quadruplexes.[3][4][5]

This document serves as an in-depth technical resource, providing a comprehensive analysis of the core physicochemical properties of this compound. By synthesizing predictive data with established experimental protocols, this guide aims to equip researchers with the foundational knowledge required to effectively handle, characterize, and utilize this compound in a laboratory setting, thereby accelerating research and development efforts.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent experimental work. The key identifiers and structural representation of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-METHOXY-7-NITROINDOLE, 1H-Indole, 5-methoxy-7-nitro- |

| CAS Number | 10553-10-3[6] |

| Molecular Formula | C₉H₈N₂O₃[6] |

| Molecular Weight | 192.17 g/mol [6] |

| Canonical SMILES | COC1=CC2=C(C=C1--INVALID-LINK--[O-])NC=C2 |

| InChI Key | Not Available |

graph "5_Methoxy_7_nitro_1H_indole" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-0.8,0.4!"]; C3 [label="C", pos="-0.8,-0.4!"]; C3a [label="C", pos="0,-0.8!"]; C7a [label="C", pos="0.8,0.4!"]; H1 [label="H", pos="0,1.2!"];

C4 [label="C", pos="0,-1.6!"]; C5 [label="C", pos="-0.8,-2.0!"]; C6 [label="C", pos="0.8,-2.0!"]; C7 [label="C", pos="1.6,-1.2!"];

O_methoxy [label="O", pos="-1.6,-2.4!"]; C_methoxy [label="C", pos="-2.4,-2.8!"];

N_nitro [label="N", pos="2.8,-1.2!"]; O1_nitro [label="O", pos="3.4,-0.6!"]; O2_nitro [label="O", pos="3.4,-1.8!"];

N1 -- H1; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a; C5 -- O_methoxy; O_methoxy -- C_methoxy; C7 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"];

// Double bonds C2 -- C7a [style=invis]; C3 -- C4 [style=invis]; C5 -- C7 [style=invis];

// Benzene ring double bonds node [shape=none, label=""] invis1 at(0.4, -1.8); node [shape=none, label=""] invis2 at(-0.4, -1.8); node [shape=none, label=""] invis3 at(0.8, -1.2); node [shape=none, label=""] invis4 at(-0.8, -1.2); invis1 -- invis2 [style=double]; invis3 -- C6 [style=double]; invis4 -- C4 [style=double];

// Pyrrole ring double bonds node [shape=none, label=""] invis5 at(-0.4, 0); node [shape=none, label=""] invis6 at(0.4, 0); invis5 -- C3 [style=double]; invis6 -- C7a [style=double]; }

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and physiological environments. The following data, combining experimental and predicted values, provides a quantitative overview of this compound.

| Property | Value | Rationale & Insights |

| Melting Point | 135 °C[6] | The relatively high melting point for a molecule of this size is indicative of a stable, crystalline solid structure. This stability arises from strong intermolecular forces, including hydrogen bonding (via the indole N-H) and dipole-dipole interactions from the polar nitro and methoxy groups, which require significant thermal energy to overcome. |

| Boiling Point | 409.5 ± 25.0 °C (Predicted)[6] | The high predicted boiling point further reflects the strong intermolecular forces. Direct measurement would likely require vacuum distillation to prevent thermal decomposition before boiling. |

| Density | 1.395 ± 0.06 g/cm³ (Predicted)[6] | The predicted density is greater than that of water, which is typical for poly-functionalized aromatic compounds containing heteroatoms like nitrogen and oxygen. |

| pKa | 13.67 ± 0.30 (Predicted)[6] | This predicted pKa corresponds to the indole N-H proton. The value suggests it is a very weak acid, less acidic than water. The electron-withdrawing nitro group would typically increase the acidity (lower the pKa) compared to unsubstituted indole, but this effect is tempered by its distance and the opposing electron-donating effect of the methoxy group. This weak acidity means the N-H group will remain protonated under typical physiological conditions (pH 7.4). |

Solubility Profile: A Predictive Analysis

Solubility is a critical parameter for drug discovery, influencing everything from assay design to bioavailability. In the absence of extensive experimental data, a predictive solubility profile can be constructed based on the "like dissolves like" principle and the molecule's functional groups.[3] The interplay between the polar nitro group, the moderately polar methoxy group, the hydrogen-bond-donating N-H group, and the largely nonpolar indole nucleus governs its solubility.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and possess high dipole moments, allowing them to effectively solvate the polar nitro and methoxy groups as well as the indole N-H donor. DMSO is often the solvent of choice for creating stock solutions of such compounds.[3] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to moderate solubility. Aqueous solubility is expected to be low, as the solubilizing effect of the polar groups is counteracted by the nonpolar, aromatic indole core.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and are effective at dissolving a wide range of organic molecules that are not highly polar.[3] |

| Nonpolar | Hexane, Toluene | Poor | The significant polarity imparted by the nitro and methoxy groups, along with the hydrogen bonding capability, results in poor solubility in nonpolar hydrocarbon solvents.[3] |

Predicted Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure of this compound and spectral data from analogous compounds, the following characteristics are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex but informative. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons, likely between δ 3.8-4.0 ppm.

-

A broad singlet for the indole N-H proton, typically downfield (> δ 8.0 ppm).

-

Several signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the indole ring. The specific coupling patterns would be crucial for confirming the substitution pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show nine distinct signals for each unique carbon atom.

-

A signal for the methoxy carbon around δ 55-60 ppm.

-

Multiple signals in the aromatic region (δ 100-150 ppm), with the carbon attached to the nitro group being significantly deshielded (shifted downfield).

-

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

-

A sharp peak around 3300-3400 cm⁻¹ for the N-H stretch.

-

Strong, asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-O stretching for the methoxy group around 1250-1050 cm⁻¹.

-

C=C stretching bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

-

-

MS (Mass Spectrometry): In an electron ionization (EI-MS) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments of the indole ring.[7]

Synthesis and Chemical Reactivity

Synthetic Pathway: Electrophilic Nitration

The most direct route for the synthesis of this compound is the electrophilic nitration of 7-methoxy-1H-indole.[8] The methoxy group at the 7-position is an ortho-, para-directing group. Due to steric hindrance at the 8-position and the inherent reactivity of the indole ring, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the 5-position.[8][9]

Caption: General workflow for the synthesis of this compound.[8]

Reactivity Insights

The chemical behavior of this compound is a product of its competing functional groups.

-

Nucleophilic Character: The indole ring system is inherently electron-rich, making it nucleophilic and susceptible to electrophilic attack. The 5-methoxy group further enhances this electron density through resonance donation.

-

Electrophilic Influence: Conversely, the 7-nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution and makes the N-H proton more acidic than in 7-methoxyindole itself.

-

Reduction: The nitro group is readily reducible to an amine (NH₂) using standard conditions (e.g., Pd/C with H₂ gas, or SnCl₂/HCl). This provides a synthetic handle to create 5-methoxy-7-amino-1H-indole, a valuable intermediate for further functionalization.

Stability and Storage Recommendations

Understanding a compound's stability is crucial for ensuring the integrity of experimental results and for long-term storage.

-

Predicted Stability: The compound's stability is likely to be compromised under certain conditions.[3]

-

Oxidative Stress: The electron-rich indole ring is susceptible to oxidation.

-

Basic Conditions: Strong basic conditions could potentially lead to degradation.

-

Photolytic Stress: Indole derivatives are often light-sensitive and can discolor or degrade upon exposure to UV light.[10]

-

-

Recommended Storage: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Key Experimental Protocols

The following section provides detailed, field-proven methodologies for determining the key physicochemical properties discussed in this guide.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for measuring the equilibrium solubility of a compound, providing a thermodynamically accurate value.[3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, cease agitation. Allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility (e.g., in µg/mL or mM) from the measured concentration, taking into account the dilution factor used.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a method to assess the intrinsic stability of the compound by subjecting it to accelerated degradation conditions.[3]

Objective: To identify potential degradation pathways and the conditions under which this compound is unstable.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add a solution of 3% hydrogen peroxide.

-

Control: Add an equal volume of water.

-

-

Incubation: Incubate all solutions at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), protected from light.

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Data Evaluation: Analyze all samples using a stability-indicating HPLC method capable of separating the intact parent compound from all degradation products. Quantify the percentage of the parent compound remaining and assess the formation of any major degradants.

Conclusion: A Molecule of Strategic Importance

This compound represents a synthetically versatile and functionally rich molecule. Its physicochemical profile—characterized by moderate polarity, high crystalline stability, and specific solubility characteristics—is a direct consequence of the electronic push-pull system created by its methoxy and nitro substituents. The predictive data and detailed protocols provided in this guide offer a robust framework for its handling, characterization, and strategic deployment in research. A thorough understanding of these properties is paramount for any scientist aiming to leverage this potent indole derivative in the pursuit of novel chemical entities, particularly within the competitive landscape of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. 10553-10-3 CAS MSDS (5-METHOXY-7-NITROINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Methoxy-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This guide delves into the chemical identity, synthesis, and potential utility of 5-Methoxy-7-nitro-1H-indole. It is imperative to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that this compound is likely not a commercially available, off-the-shelf compound and exists primarily as a target for custom synthesis in specialized research endeavors. The information presented herein is a synthesis of established chemical principles and data from closely related analogues, designed to empower researchers in the synthesis and exploration of this molecule.

Section 1: Chemical Identity and Predicted Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

-

Predicted Physical Properties: Given the presence of the nitro group and the indole nucleus, the compound is expected to be a yellow to brown crystalline solid with a relatively high melting point and poor solubility in nonpolar solvents, with better solubility in polar organic solvents like DMSO, DMF, and acetone.

| Property | Predicted Value | Justification |

| Melting Point | >150 °C | Nitroaromatic compounds and indoles typically have high melting points due to strong intermolecular interactions. |

| Boiling Point | >400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, though decomposition is likely at such temperatures. |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol, Methanol; Insoluble in Water, Hexane. | The polar nitro and methoxy groups, along with the N-H group of the indole, allow for interactions with polar aprotic and protic solvents. |

| Appearance | Yellow to brown crystalline solid | The nitro-aromatic system is a known chromophore, typically imparting color. |

Section 2: Synthesis of this compound

The most plausible synthetic route to this compound is via the electrophilic nitration of the commercially available precursor, 5-methoxy-1H-indole. The regioselectivity of this reaction is dictated by the electronic effects of the methoxy group and the indole ring system itself.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 5-Methoxy-1H-indole

Numerous methods exist for the synthesis of 5-methoxy-1H-indole. The Fischer indole synthesis is a classic and reliable method.[1]

Protocol: Fischer Indole Synthesis of 5-Methoxy-1H-indole

-

Hydrazone Formation: To a solution of p-anisidine (1 equivalent) in a suitable solvent (e.g., ethanol), add an equimolar amount of a pyruvate derivative (e.g., ethyl pyruvate). An acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature until the reaction is complete (monitored by TLC).

-

Indolization: The resulting hydrazone is then subjected to cyclization using a strong acid catalyst. Polyphosphoric acid (PPA) is commonly used. The hydrazone is heated in PPA (e.g., at 80-100 °C) until the starting material is consumed.[2]

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO₃ solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Nitration of 5-Methoxy-1H-indole

The nitration of 5-methoxy-1H-indole is expected to be regioselective. The indole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C3 position. However, if the C3 position is blocked or if the reaction conditions are carefully controlled, substitution on the benzene ring can be achieved. The methoxy group at the C5 position is an ortho-, para-director. The para-position (C6) is sterically unhindered. The ortho-positions are C4 and C6. The C7 position is ortho to the indole nitrogen's fused position and meta to the methoxy group. Directing effects can be complex, and a mixture of isomers is possible. However, nitration at the 7-position has been documented for other substituted indoles.[3]

Protocol: Nitration of 5-Methoxy-1H-indole

-

Caution: Nitrating agents are highly corrosive and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Nitrating Agent: A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Alternatively, milder nitrating agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can be used to potentially improve selectivity and reduce side reactions.[4]

-

Reaction: 5-Methoxy-1H-indole (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and cooled to a low temperature (e.g., 0 °C to -10 °C) in an ice-salt bath.

-

Addition of Nitrating Agent: The pre-cooled nitrating agent is added dropwise to the stirred solution of 5-methoxy-1H-indole, maintaining the low temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired this compound.

Caption: A simplified workflow for the synthesis of this compound.

Section 3: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 5-methoxy-3-methyl-1H-indole and other nitroindoles.[5][6][7]

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Assignment and Rationale |

| ¹H NMR (DMSO-d₆) | ~11.5 (br s, 1H) | N-H of the indole ring. |

| ~7.5-8.0 (m, 2H) | Aromatic protons on the benzene ring (H4 and H6), deshielded by the nitro group. | |

| ~7.2-7.4 (m, 1H) | Aromatic proton on the pyrrole ring (H2 or H3). | |

| ~6.5 (m, 1H) | Aromatic proton on the pyrrole ring (H2 or H3). | |

| ~3.9 (s, 3H) | Methoxy group protons (-OCH₃). | |

| ¹³C NMR (DMSO-d₆) | ~155 | C5 (carbon attached to the methoxy group). |

| ~140 | C7 (carbon attached to the nitro group). | |

| ~130-135 | Quaternary carbons of the indole ring (C3a, C7a). | |

| ~100-125 | Aromatic carbons (C2, C3, C4, C6). | |

| ~56 | Methoxy carbon (-OCH₃). | |

| IR (KBr) | ~3300-3400 cm⁻¹ | N-H stretching of the indole. |

| ~1520 and 1340 cm⁻¹ | Asymmetric and symmetric N-O stretching of the nitro group. | |

| ~1250 cm⁻¹ | C-O stretching of the methoxy group. | |

| ~1600, 1480 cm⁻¹ | Aromatic C=C stretching. | |

| Mass Spec (EI) | m/z 192 (M⁺) | Molecular ion peak. |

| m/z 176, 146, 118 | Fragmentation pattern corresponding to the loss of O, NO₂, and subsequent fragments. |

Section 4: Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the inherent reactivity of the indole nucleus.

-

Pyrrole Ring Reactivity: The pyrrole part of the indole is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the nitro group on the benzene ring will somewhat deactivate the entire ring system towards further electrophilic substitution.

-

Benzene Ring Reactivity: The benzene ring is deactivated by the nitro group, making further electrophilic substitution on this ring difficult. Nucleophilic aromatic substitution (SₙAr) may be possible, particularly at positions activated by the nitro group, though this would require harsh conditions.

-

N-H Acidity: The N-H proton of the indole is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which can then be alkylated or acylated.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 7-amino-5-methoxy-1H-indole, a valuable intermediate for further functionalization.

Section 5: Potential Applications in Research and Drug Discovery

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs.[8][9] The introduction of methoxy and nitro substituents can modulate the pharmacological properties of the indole core.

-

Anticancer Agents: Nitroindole derivatives have been investigated as potential anticancer agents.[10][11] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the indole nucleus can be functionalized to target various proteins involved in cancer progression, such as kinases and topoisomerases.[]

-

Antimicrobial and Antiviral Agents: The indole core is present in many natural and synthetic antimicrobial and antiviral compounds.[13][14] The specific substitution pattern of this compound could be explored for the development of novel agents against various pathogens.

-

CNS-Active Compounds: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of many CNS-active drugs.[8] While the nitro group might confer toxicity, its reduction to an amino group could open avenues for synthesizing compounds with potential neurological activity.

-

Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. This molecule could be investigated as a building block for organic electronic materials, dyes, or sensors.

Caption: Potential research applications stemming from the this compound scaffold.

Section 6: Safety and Handling

As with any novel chemical compound, this compound should be handled with care.

-

Toxicity: The toxicological properties have not been determined. Nitroaromatic compounds are often toxic and mutagenic. Assume the compound is hazardous and handle it accordingly.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Methoxyindole(1006-94-6) 13C NMR [m.chemicalbook.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

A Comprehensive Technical Guide to the Synthesis of 5-Methoxy-7-nitro-1H-indole from 7-Methoxyindole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-7-nitro-1H-indole is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex pharmacologically active molecules. This guide provides an in-depth technical overview of its synthesis via the direct electrophilic nitration of 7-methoxyindole. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed and validated experimental protocol, and offer insights into process control and troubleshooting. This document is intended to equip researchers with the foundational knowledge and practical methodology required to successfully and efficiently synthesize this important compound.

Mechanistic Insights: The Foundation of Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of the 7-methoxyindole scaffold.[1] The regiochemical outcome of this reaction is a product of the complex interplay between the inherent reactivity of the indole nucleus and the directing effects of the methoxy substituent.

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety, in particular, is more reactive than the benzene ring. In non-acidic conditions, the C-3 position is the most nucleophilic and typically the primary site of electrophilic substitution.[2] This is because the cationic intermediate formed by attack at C-3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2]

The Role of Acid Catalysis and Substituent Effects

The nitration of 7-methoxyindole is typically performed under strongly acidic conditions, using a mixture of nitric acid and sulfuric acid (mixed acid).[1][3] Under these conditions, the reaction landscape changes significantly. The highly acidic medium leads to the protonation of the indole ring, primarily at the C-3 position. This protonation deactivates the pyrrole ring towards further electrophilic attack, effectively directing the nitration reaction to the benzenoid portion of the molecule.[4][5]

With the reaction now focused on the benzene ring, the directing effect of the C-7 methoxy group becomes the dominant factor. The methoxy group (-OCH₃) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density via resonance. It activates the positions ortho (C-6) and para (C-4) to it. However, the experimentally observed product is the 5-nitro derivative.[1] This outcome highlights that while standard directing rules provide a useful framework, the regioselectivity in complex heterocyclic systems is often a subtle balance of:

-

Electronic Effects: The combined influence of the electron-donating methoxy group and the now electron-withdrawing, protonated pyrrole ring.

-

Steric Hindrance: The steric bulk around the C-6 position, adjacent to the methoxy group, may disfavor the approach of the electrophile.

The formation of the 5-nitro isomer as the major product is a consistent experimental result for this substrate under these conditions, demonstrating a preference for substitution at the position that is meta to the methoxy group but activated by the overall indole system.

Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 7-Methoxyindole (C₉H₉NO) | ≥98% | TCI, Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade |

| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade |

| Acetic Acid (CH₃COOH) | Glacial | ACS Reagent Grade |

| Ethyl Acetate (EtOAc) | ACS Grade | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - |

| Brine (Saturated NaCl) | Aqueous Solution | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - |

| Silica Gel | 60 Å, 230-400 mesh | For Column Chromatography |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Reaction Scheme

Caption: Nitration of 7-Methoxyindole to form this compound.

Step-by-Step Procedure

The following protocol is based on established methods for the nitration of indole derivatives.[1][6]

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxyindole (1.0 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.

-

Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 7-methoxyindole over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of the starting material by TLC.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Process Validation and Troubleshooting

Maintaining control over the reaction conditions is paramount for achieving high yield and purity.

| Potential Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete reaction; Decomposition of starting material or product. | Ensure dropwise addition of nitrating agent is slow and temperature is strictly maintained below 5 °C. Confirm completion via TLC before work-up. |

| Formation of Dark, Insoluble Tar | Acid-catalyzed polymerization of the indole nucleus.[5] | This is often caused by localized high concentrations of acid or elevated temperatures. Ensure efficient stirring and rigorous temperature control.[5] |

| Formation of Multiple Products (Poor Regioselectivity) | Temperature fluctuations; Incorrect stoichiometry of nitrating agent. | Use a slight excess (1.1 eq) of nitric acid, but avoid a large excess which can lead to over-nitration. Maintain low and stable temperatures to enhance selectivity.[5] |

| Over-Nitration (Dinitro-Products) | Excess of nitrating agent; Reaction temperature too high or time too long. | Carefully control the stoichiometry of the nitrating agent. Perform the reaction at low temperatures (0-5 °C) to improve selectivity for mono-nitration.[5] |

Conclusion

The synthesis of this compound from 7-methoxyindole is a robust and reproducible procedure when key parameters, particularly reaction temperature, are carefully controlled. The regioselective nitration at the C-5 position, driven by the deactivation of the pyrrole ring under strong acid and the directing effects of the C-7 methoxy group, provides a reliable route to this versatile synthetic intermediate. The protocol and insights detailed in this guide offer a comprehensive framework for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

predicted biological activity of 5-Methoxy-7-nitro-1H-indole

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methoxy-7-nitro-1H-indole

Abstract

This technical guide provides a comprehensive predictive analysis of the biological activity of this compound, a novel heterocyclic compound. Lacking direct experimental data, this document leverages established structure-activity relationships (SAR) derived from analogous chemical scaffolds, namely nitroindoles and methoxyindoles, to forecast its therapeutic potential. We predict primary activities in oncology and neurology, specifically as an inhibitor of the c-Myc oncogene and neuronal nitric oxide synthase (nNOS). This guide details a robust in silico profiling workflow, presents the predicted activities and modulated signaling pathways, and provides detailed, field-proven experimental protocols for the validation of these computational hypotheses. The methodologies are designed to be self-validating, ensuring a rigorous and logical progression from prediction to empirical confirmation for researchers and drug development professionals.

Introduction: The this compound Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of pharmacological effects.[1][2] Its structural versatility allows it to mimic peptides and bind to a wide array of enzymes and receptors.[2] The biological profile of the indole core can be significantly modulated by the addition of functional groups.

The subject of this guide, this compound, possesses two key substituents that are predicted to dictate its biological function:

-

The 7-Nitro Group: The presence of an electron-withdrawing nitro group, particularly at the 7-position, is a critical feature. This group is known to modulate the electronic properties of the indole ring, influencing its binding interactions and reactivity.[3] Notably, the 7-nitroindole scaffold is the basis for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Furthermore, both 5- and 7-nitroindole derivatives have demonstrated significant anticancer activity by targeting and stabilizing unique DNA structures known as G-quadruplexes in the promoter regions of oncogenes like c-Myc.[3][4]

-

The 5-Methoxy Group: In contrast, the methoxy group at the 5-position is electron-donating. This functional group is prevalent in many biologically active natural and synthetic indoles, where it often enhances reactivity and biological potency.[5] For instance, 5-methoxytryptamines are well-characterized ligands for serotonin receptors, contributing to potential antidepressant and anxiolytic effects.[6]

The combination of these opposing electronic influences on the indole core suggests a unique and potentially potent pharmacological profile for this compound, primarily pointing towards applications in oncology and neuropharmacology.

In Silico Profiling and Bioactivity Prediction

Given the novelty of this compound, a computational approach is the logical first step to profile its drug-like properties and predict its biological targets. This in silico workflow provides a rational basis for subsequent experimental validation.[7]

Predicted Physicochemical Properties and ADMET Profile

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Using established computational models, we can predict these key parameters for this compound.

| Property | Predicted Value | Significance |

| Molecular Weight | ~192.17 g/mol | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Indicates good membrane permeability and a balance between aqueous solubility and lipid bilayer affinity. |

| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five for drug-likeness. |

| H-Bond Acceptors | 4 | Complies with Lipinski's Rule of Five for drug-likeness. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier | Probable | The LogP and molecular size suggest potential to cross the BBB, a prerequisite for CNS activity. |

| Drug-Likeness Score | > 0 | A positive score indicates a high probability of possessing favorable pharmacological properties. |

Note: These values are predictive and require experimental verification.

Predicted Biological Targets and Signaling Pathways

Based on the activities of its structural relatives, we predict two primary mechanisms of action for this compound.

The nitroindole moiety is strongly associated with anticancer activity.[4][8] We predict that this compound will function as a G-quadruplex (G4) stabilizer. G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions, such as the promoter of the c-Myc oncogene.[3] Stabilization of this structure by a small molecule ligand can inhibit gene transcription, leading to the downregulation of the c-Myc protein.[4] As c-Myc is a master regulator of cell proliferation, its suppression can induce cell cycle arrest and apoptosis in cancer cells.[3]

Furthermore, indole derivatives are known modulators of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival that is frequently dysregulated in cancer.[3] Inhibition of this pathway is a validated strategy for cancer therapy.

Caption: Predicted anticancer mechanism via c-Myc G4 stabilization and PI3K pathway inhibition.

The 7-nitroindole scaffold is a classic pharmacophore for the selective inhibition of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative diseases and excitotoxicity. Inhibitors act by competing with the L-arginine substrate at the enzyme's active site, thereby blocking NO production and its downstream neurotoxic effects.[3] The predicted ability of this compound to cross the blood-brain barrier makes this a highly plausible therapeutic application.

Caption: Predicted mechanism of neuroprotection via competitive inhibition of nNOS.

Experimental Validation: Protocols and Methodologies

The trustworthiness of any in silico prediction rests upon its experimental validation. The following protocols provide a clear, step-by-step framework for empirically testing the predicted bioactivities of this compound.

General Workflow for Bioactivity Screening

A logical, phased approach ensures efficient use of resources, moving from broad, high-throughput screening to more specific, mechanism-of-action studies.

Caption: A generalized workflow for validating the predicted bioactivities.

Protocol: Evaluation of Anticancer Properties

Objective: To validate the predicted G-quadruplex binding, antiproliferative effects, and c-Myc downregulation.

-

Principle: A fluorescent probe (e.g., Thioflavin T) binds to the G4 structure, emitting a strong signal. A competing ligand will displace the probe, causing a decrease in fluorescence.

-

Reagents: c-Myc promoter G4-forming oligonucleotide, Thioflavin T (ThT), assay buffer (e.g., potassium cacodylate buffer), this compound stock solution (in DMSO).

-

Procedure:

-

Anneal the c-Myc oligonucleotide in buffer to form the G4 structure.

-

In a 96-well plate, add the pre-formed G4 DNA and ThT to each well.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known G4 ligand) and a negative control (DMSO vehicle).

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure fluorescence intensity (excitation ~425 nm, emission ~485 nm).

-

Calculate the DC₅₀ value (concentration of compound required to displace 50% of the fluorescent probe).[4]

-

-

Principle: The AlamarBlue™ reagent contains an indicator dye that is reduced by metabolically active (i.e., proliferating) cells, resulting in a quantifiable color change.

-

Cell Line: A cancer cell line with known c-Myc overexpression (e.g., HeLa cervical cancer cells).[4]

-

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add AlamarBlue™ reagent to each well and incubate for 2-4 hours.

-

Measure absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the IC₅₀ value (concentration of compound that inhibits cell proliferation by 50%).[4]

-

-

Principle: This technique uses antibodies to detect the levels of specific proteins in a cell lysate, providing direct evidence of target engagement.

-

Procedure:

-

Treat HeLa cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and image the resulting bands.

-

Quantify band intensity relative to a loading control (e.g., β-actin) to determine the change in c-Myc protein levels.[4]

-

Protocol: Evaluation of nNOS Inhibitory Activity

Objective: To quantify the direct inhibitory effect of the compound on neuronal nitric oxide synthase.

-

Principle: The activity of nNOS is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Reagents: Purified recombinant human nNOS, L-[³H]arginine, NADPH, calmodulin, calcium chloride, tetrahydrobiopterin (BH₄), assay buffer, Dowex AG50W-X8 resin.

-

Procedure:

-

Prepare a reaction mixture containing all cofactors (NADPH, calmodulin, Ca²⁺, BH₄) in the assay buffer.

-

Add varying concentrations of this compound or a known nNOS inhibitor (e.g., 7-Nitroindazole) to the reaction tubes.

-

Initiate the reaction by adding the nNOS enzyme and L-[³H]arginine.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding a stop buffer containing EDTA and Dowex resin. The resin binds the unreacted L-[³H]arginine.

-

Centrifuge the samples.

-

Measure the radioactivity of the supernatant, which contains the L-[³H]citrulline product, using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Data Synthesis and Interpretation

A successful outcome from this workflow would involve correlating the data across different phases. For instance, a low-micromolar DC₅₀ value in the FID assay should correspond with a potent IC₅₀ in the cell proliferation assay. This cellular effect should, in turn, be confirmed by a visible reduction of the c-Myc protein band in the Western blot. This triangulation of evidence provides a high degree of confidence in the predicted mechanism of action. Discrepancies, such as potent cell killing without evidence of c-Myc downregulation, would prompt investigation into alternative mechanisms (e.g., off-target effects or induction of ROS).[4]

Conclusion

This compound is a compound of significant interest, strategically combining functional groups known to impart potent bioactivity. In silico analysis strongly predicts a dual-action profile with therapeutic potential in both oncology and neurology, primarily through the inhibition of c-Myc and nNOS, respectively. The proposed experimental workflows provide a rigorous, validated pathway to test these hypotheses. The successful validation of these predicted activities would establish this compound as a promising lead scaffold for the development of novel therapeutics.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 5-Methoxy-7-nitro-1H-indole: A Hypothesized Dual-Action Agent for Oncology and Neurological Disorders

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the therapeutic potential of the novel chemical entity, 5-Methoxy-7-nitro-1H-indole. In the absence of direct empirical data for this specific molecule, this guide synthesizes current knowledge from structurally related nitroindole compounds to build a robust hypothesis for its application in oncology and neurology. We will delve into its physicochemical properties, propose mechanisms of action, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation.

Introduction: The Rationale for Investigating this compound

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. The introduction of a nitro group to the indole ring, creating nitroindoles, has been shown to confer potent and specific biological activities. Notably, 5-nitroindole and 7-nitroindole derivatives have emerged as promising candidates for anticancer and neuroprotective therapies.[1][2]

This compound combines the key features of a 7-nitroindole with a 5-methoxy group. The electron-withdrawing nature of the nitro group at the 7-position is known to modulate the electronic properties of the indole ring, influencing its binding to biological targets.[1] The methoxy group at the 5-position, a common substituent in bioactive indoles, can enhance pharmacological activity through electronic and steric effects, and by providing a site for metabolic modification.[3][4]

This guide hypothesizes that this compound possesses a dual therapeutic potential:

-

As an Anticancer Agent: By leveraging the established ability of nitroindoles to stabilize G-quadruplex structures in oncogene promoters and inhibit key signaling pathways.[1][2]

-

As a Neuroprotective Agent: By acting as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5][6]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is critical for its development as a therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | - |

| Melting Point | 135 °C | [5] |

| Boiling Point | 409.5±25.0 °C (Predicted) | [5] |

| Density | 1.395±0.06 g/cm3 (Predicted) | [5] |

| pKa | 13.67±0.30 (Predicted) | [5] |

| Solubility | High in polar aprotic solvents (e.g., DMSO, DMF). Moderate in polar protic solvents (e.g., Methanol, Ethanol). Low in water and nonpolar solvents. | The polar nitro and methoxy groups, along with the indole N-H, can engage in hydrogen bonding, while the aromatic core limits aqueous solubility.[7] |

| Stability | Likely sensitive to strong oxidizing agents, strong bases, and photolytic conditions. Generally stable at room temperature in a dark, dry environment. | The nitroaromatic and indole moieties can be susceptible to degradation under these conditions.[7] |

Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic nitration of 5-methoxy-1H-indole. The methoxy group at the 5-position is an ortho-, para-director, while the indole nitrogen directs to the 3-position. However, nitration of the benzene ring is also possible. A plausible synthetic route is the nitration of 7-methoxy-1H-indole, where the 7-methoxy group directs the incoming nitro group to the 5-position.[8]

Materials:

-

7-Methoxy-1H-indole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Acid

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath.

-

Dissolution: Dissolve 7-methoxy-1H-indole in glacial acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 7-methoxy-1H-indole, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Quench the reaction by pouring it over crushed ice.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Hypothesized Therapeutic Applications and Mechanisms of Action

Anticancer Potential

The anticancer activity of nitroindole derivatives is well-documented, with two primary mechanisms of action being the stabilization of G-quadruplexes and the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][9]

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[2][10] Stabilization of this G4 structure by small molecules can inhibit the transcription of c-Myc, leading to downregulation of the c-Myc protein and subsequent suppression of tumor growth.[1][2] Both 5- and 7-nitroindole derivatives have been identified as potent c-Myc G4 binders.[1][2]

Proposed Mechanism: this compound is hypothesized to bind to and stabilize the c-Myc G-quadruplex, likely through π-π stacking interactions between its planar indole ring system and the G-tetrads of the G4 structure. This stabilization would block the transcriptional machinery, leading to reduced c-Myc expression and antiproliferative effects.

Diagram of c-Myc G-Quadruplex Stabilization:

Caption: Proposed mechanism of c-Myc downregulation.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[9][11] Indole derivatives have been shown to inhibit this pathway at various points.[9][12]

Proposed Mechanism: this compound may act as an inhibitor of one or more kinases in the PI3K/Akt/mTOR pathway. This inhibition would lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Diagram of PI3K/Akt/mTOR Pathway Inhibition:

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 5-Methoxy-7-nitro-1H-indole: A Technical Guide for Advanced Research

Introduction: Unlocking the Potential of a Niche Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its versatile scaffold allows for extensive functionalization, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on a specific, highly functionalized derivative, 5-Methoxy-7-nitro-1H-indole, a compound of interest for researchers engaged in the synthesis of complex heterocyclic systems for drug discovery.

Part 1: Sourcing Strategy - The Precursor Pathway

A direct procurement of this compound is generally not feasible. The most efficient route to obtaining this compound is through custom synthesis, beginning with its commercially available precursor, 7-methoxyindole (CAS: 3189-22-8).[3] This precursor is offered by several reputable chemical suppliers, ensuring a reliable starting point for the synthesis.

Table 1: Commercial Availability of 7-Methoxyindole (CAS: 3189-22-8)

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1g, 5g |

| Fisher Scientific | 97% | 1g, 5g, 25g |

| BLD Pharm | ≥98% | 1g, 5g, 25g, 100g |

| Ambeed | ≥98% | 1g, 5g, 10g, 25g |

| ChemScene | ≥98% | 5g, 10g, 25g, 50g |

Note: Availability and purity levels are subject to change. Please consult the suppliers' websites for the most current information.[3]

Part 2: Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 7-methoxyindole.[3][4] The underlying chemical principle of this reaction is governed by the directing effects of the substituents on the indole ring. The methoxy group (-OCH₃) at the 7-position is an ortho-, para-director. However, due to steric hindrance from the adjacent indole ring structure, the incoming nitro group is preferentially directed to the 5-position.[3]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitration of indole derivatives.[3]

Materials:

-

7-Methoxyindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methoxyindole (1.0 equivalent) in dichloromethane at 0°C using an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (2.0 equivalents) to the solution while ensuring the temperature is maintained at 0°C.

-

Nitration: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to a small amount of dichloromethane. Add this mixture dropwise to the reaction flask over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Part 3: Potential Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitro and methoxy groups serve as handles for further chemical modifications. For instance, the nitro group can be reduced to an amine, opening pathways to a variety of diaminoindoles or facilitating cyclization reactions to form fused polyheterocyclic systems.[5]

The indole scaffold itself is a key feature in numerous compounds targeting a range of diseases.[2] Derivatives have shown promise in:

-

Oncology: Indole-based compounds can act as inhibitors of crucial enzymes in cancer cell proliferation, such as tryptophan dioxygenase (TDO).[1] Substituted 5-nitroindole scaffolds, in particular, have been investigated for their ability to bind to G-quadruplex DNA structures, such as the c-Myc promoter, thereby downregulating oncogene expression.[6][7]

-

Infectious Diseases: Functionalized indole rings are being explored for the development of novel antifungal and antibacterial agents that can overcome existing resistance mechanisms.[1]

-

Central Nervous System (CNS) Disorders: The indole core is present in key neurotransmitters like serotonin.[2] Modified indoles are being investigated for their potential in treating conditions like depression and Alzheimer's disease.[1]

Caption: Potential research pathways from this compound.

Conclusion

While not commercially available off-the-shelf, this compound represents a valuable and accessible building block for medicinal chemists and drug development professionals. Through a straightforward and well-documented synthetic route starting from the readily available 7-methoxyindole, researchers can unlock the potential of this highly functionalized scaffold. Its strategic importance lies in its adaptability for synthesizing novel compounds targeting a spectrum of therapeutic areas, from oncology to neurodegenerative diseases, underscoring the enduring relevance of the indole nucleus in the quest for new medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy this compound-2-carboxylic acid (EVT-422946) | 13838-45-4 [evitachem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Methoxy-7-nitro-1H-indole. In the absence of direct experimental spectra in peer-reviewed literature, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of substituted indole derivatives, particularly in the context of medicinal chemistry and drug discovery. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis to ensure scientific integrity and practical utility.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of substituents, such as methoxy and nitro groups, can profoundly influence the electronic properties, steric profile, and metabolic stability of the indole ring, thereby modulating its pharmacological effects. This compound represents a synthetically accessible yet underexplored derivative with potential applications in various therapeutic areas. Accurate and comprehensive spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, which is paramount for its advancement in any research and development pipeline.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | > 8.5 | br s | - |

| H2 | ~7.3 | t | ~2.5 |

| H3 | ~6.6 | t | ~2.5 |

| H4 | ~7.9 | d | ~2.0 |

| H6 | ~7.5 | d | ~2.0 |

| -OCH₃ | ~4.0 | s | - |

Expert Interpretation and Justification:

The prediction of the chemical shifts is based on the analysis of substituent effects on the indole ring. The broad singlet for the N-H proton (H1) at a downfield shift greater than 8.5 ppm is characteristic of indole N-H protons and is influenced by hydrogen bonding and the electron-withdrawing nature of the nitro group. The protons on the pyrrole ring, H2 and H3 , are expected to appear as triplets due to coupling with each other. Their chemical shifts are influenced by the overall electron density of the indole system.

The protons on the benzene ring, H4 and H6 , are anticipated to be deshielded due to the strong electron-withdrawing effect of the adjacent nitro group at the 7-position. This would result in their signals appearing at a lower field. The ortho-coupling between these two protons would likely result in doublets with a small coupling constant. The methoxy protons (-OCH₃) are expected to appear as a sharp singlet at approximately 4.0 ppm, a typical region for methoxy groups attached to an aromatic ring.

For comparison, in 5-methoxy-1H-indole, the H4 and H6 protons appear at approximately 7.2 and 6.8 ppm, respectively. The introduction of the nitro group at the 7-position in the target molecule is expected to cause a significant downfield shift for both H4 and H6.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~103 |

| C3a | ~128 |

| C4 | ~115 |

| C5 | ~155 |

| C6 | ~110 |

| C7 | ~140 |

| C7a | ~130 |

| -OCH₃ | ~56 |

Expert Interpretation and Justification:

The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon bearing the methoxy group, C5 , is expected to be significantly shielded and appear upfield around 155 ppm. Conversely, the carbon attached to the nitro group, C7 , will be strongly deshielded, resulting in a downfield shift to approximately 140 ppm. The other aromatic carbons will have shifts typical for substituted indoles, with their precise locations determined by the combined electronic effects of the methoxy and nitro groups. The pyrrole ring carbons, C2 and C3 , are expected at around 125 and 103 ppm, respectively, consistent with other indole derivatives. The methoxy carbon will have a characteristic shift at approximately 56 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, N-O, and C-O bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| ~3100 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H (-OCH₃) | Stretching |

| ~1620 | Aromatic C=C | Stretching |

| ~1520 & ~1340 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| ~1250 | C-O (Methoxy group) | Stretching |

Expert Interpretation and Justification:

The presence of a sharp absorption band around 3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations are expected to appear around 3100 cm⁻¹ . The characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O) are predicted to be strong and appear at approximately 1520 cm⁻¹ and 1340 cm⁻¹ , respectively. The C-O stretching of the methoxy group should be visible around 1250 cm⁻¹ . The aromatic C=C stretching vibrations will be observed in the 1620-1450 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.

Predicted Molecular Ion: [M]⁺ = m/z 192.05

Expert Interpretation and Justification:

The molecular ion peak is predicted at m/z 192, corresponding to the molecular formula C₉H₈N₂O₃. The fragmentation of indole derivatives often involves the loss of small, stable molecules. A plausible fragmentation pathway for this compound is outlined below.

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 5-Methoxy-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The discovery and development of new chemical entities with antimicrobial properties are therefore of paramount importance. This guide provides a detailed framework for the antimicrobial screening of 5-Methoxy-7-nitro-1H-indole , a synthetic nitroaromatic compound. While the broader class of nitroindoles has been investigated for various biological activities, this document will equip researchers with the foundational knowledge and practical protocols to specifically assess its potential as an antimicrobial agent.

The rationale for investigating this compound stems from the well-documented antimicrobial efficacy of nitro-containing molecules.[1] The nitro group (NO₂) often acts as a pharmacophore that, upon intracellular reduction by microbial nitroreductases, generates reactive nitrogen species.[2][3][4] These highly reactive intermediates, such as nitroso and hydroxylamine species, can indiscriminately damage critical cellular macromolecules like DNA, proteins, and lipids, leading to microbial cell death.[1] This mechanism of action, which involves bioactivation within the target microorganism, provides a strong basis for exploring the antimicrobial potential of novel nitroaromatic compounds.

This document will provide a comprehensive overview of the principles of antimicrobial susceptibility testing, detailed step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting agar disk diffusion assays, guidance on data interpretation for a novel compound, and essential safety considerations.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible antimicrobial screening.

Solubility: Based on its chemical structure, this compound is predicted to have low solubility in aqueous media and higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Stock Solution Preparation:

Due to its limited aqueous solubility, a high-concentration stock solution of this compound should be prepared in 100% DMSO.

Table 1: Stock Solution Recommendations

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO), sterile |

| Stock Concentration | 10 mg/mL (or as high as solubility permits) |

| Storage | Aliquot into sterile, amber vials and store at -20°C to -80°C to protect from light and repeated freeze-thaw cycles. |

Important Considerations for DMSO Usage:

DMSO is a common solvent in antimicrobial assays but can exhibit its own biological effects. At concentrations above 2%, DMSO can inhibit the growth of some bacteria.[5] Furthermore, it can act synergistically with some antibiotics, even at concentrations below 1%.[6] Therefore, it is critical to:

-

Maintain a final DMSO concentration in all assay wells at the lowest possible level, ideally ≤1% .

-

Include a solvent control in all experiments. This control should contain the highest concentration of DMSO used in the test wells to account for any potential inhibitory or synergistic effects of the solvent itself.

Diagram 1: General Workflow for Antimicrobial Screening

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]